molecular formula C15H17FN2O B2654884 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396879-42-7

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2654884
CAS No.: 1396879-42-7
M. Wt: 260.312
InChI Key: PNFJJUVELJVMAU-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Alkyne Addition: The but-2-yn-1-yl group is introduced via alkyne addition reactions.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide group through amidation reactions using benzoyl chloride and the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or fluorinated compounds.

Scientific Research Applications

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound is investigated for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in binding to receptors or enzymes, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the benzamide group.

    3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the benzamide group.

Uniqueness

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is unique due to the combination of the fluorine atom, pyrrolidine ring, and benzamide group, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Properties

IUPAC Name

3-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-14-7-5-6-13(12-14)15(19)17-8-1-2-9-18-10-3-4-11-18/h5-7,12H,3-4,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFJJUVELJVMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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